

CHMFL-FLT3-122: A Technical Guide for Acute Myeloid Leukemia Research

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **CHMFL-FLT3-122**, a potent and orally available FLT3 kinase inhibitor, for its application in acute myeloid leukemia (AML) research.

Core Concepts and Mechanism of Action

CHMFL-FLT3-122 is a small molecule inhibitor designed to target FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1] The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) is present in approximately 30% of AML patients and is associated with a poor prognosis.[1] CHMFL-FLT3-122 was developed through a structure-guided drug design approach based on the structure of Ibrutinib.[1]

The inhibitor potently targets the FLT3 kinase, demonstrating significant selectivity over other kinases like BTK and c-KIT.[1] This selectivity is crucial as the dual inhibition of FLT3 and c-KIT can lead to myelosuppression.[1] By inhibiting the constitutively active FLT3-ITD, **CHMFL-FLT3-122** effectively downregulates downstream signaling pathways, including STAT5, ERK, and AKT. This disruption of oncogenic signaling leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in FLT3-ITD positive AML cells.[1]

Quantitative Data



The following tables summarize the key quantitative data for **CHMFL-FLT3-122** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (nM)
FLT3	40

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Proliferation Inhibition (GI50)

Cell Line	Genotype	GI50 (nM)
MV4-11	FLT3-ITD	22
MOLM-13	FLT3-ITD	21
MOLM-14	FLT3-ITD	42
BaF3/TEL-FLT3	-	11
BaF3/TEL-c-KIT	-	1900

GI50: Half-maximal growth inhibition.

Table 3: In Vivo Efficacy in MV4-11 Xenograft Model

Dosage (mg/kg/day)	Tumor Growth Inhibition
50	Significant suppression

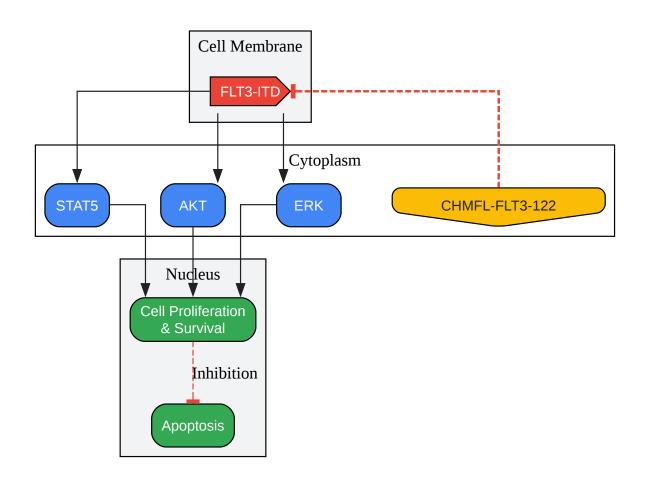
Table 4: Pharmacokinetic Profile

Parameter	Value
Bioavailability (Oral)	30%



Signaling Pathway

The following diagram illustrates the FLT3-ITD signaling pathway and the point of intervention by **CHMFL-FLT3-122**.



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FLT3-ITD signaling pathway and inhibition by CHMFL-FLT3-122.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of **CHMFL-FLT3-122** against FLT3 kinase.



Methodology:

- Recombinant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
- CHMFL-FLT3-122 is added at various concentrations to the reaction mixture.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) followed by autoradiography, or using phospho-specific antibodies in an ELISA or Western blot format.
- The percentage of kinase inhibition at each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo)

Objective: To assess the anti-proliferative effect of **CHMFL-FLT3-122** on AML cell lines.

Methodology:

- AML cells (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates at a predetermined density.
- The cells are treated with a serial dilution of CHMFL-FLT3-122 for a specified period (e.g., 72 hours).
- For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.
- For the CellTiter-Glo assay, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.



- The percentage of cell growth inhibition is calculated for each concentration of the compound compared to untreated control cells.
- The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Western Blot Analysis of Signaling Pathways

Objective: To evaluate the effect of **CHMFL-FLT3-122** on the phosphorylation status of key proteins in the FLT3 signaling pathway.

Methodology:

- FLT3-ITD positive AML cells are treated with CHMFL-FLT3-122 at various concentrations for a defined time.
- Cells are harvested and lysed to extract total proteins.
- Protein concentration is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the phosphorylated forms of FLT3, STAT5, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.



In Vivo Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of CHMFL-FLT3-122.

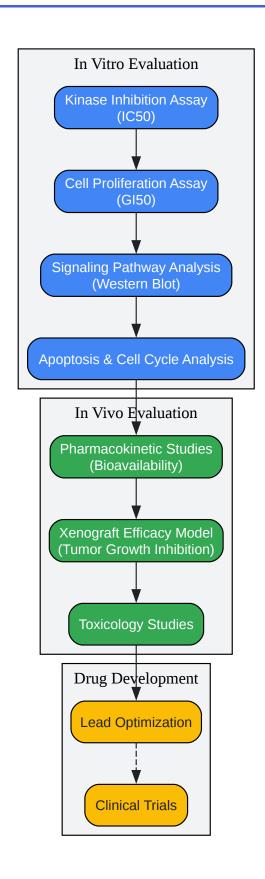
Methodology:

- Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of human FLT3-ITD positive AML cells (e.g., MV4-11).
- Tumors are allowed to grow to a palpable size.
- The mice are then randomized into vehicle control and treatment groups.
- CHMFL-FLT3-122 is administered orally to the treatment groups at specified doses and schedules.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, the tumors are excised and weighed.
- The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the vehicle control group.

Experimental Workflow

The following diagram provides a conceptual workflow for the preclinical evaluation of a novel FLT3 inhibitor like **CHMFL-FLT3-122**.





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Conceptual workflow for preclinical evaluation of an FLT3 inhibitor.



Clinical Development

A compound identified as HYML-122, which is understood to be **CHMFL-FLT3-122**, is currently under clinical investigation.

- NCT05241106: A Phase 2, single-arm, open-label, multicenter study is evaluating the
 efficacy, safety, and pharmacokinetics of HYML-122 monotherapy in Chinese subjects with
 FLT3 positive relapsed or refractory AML.
- NCT05241093: A Phase 2 study is assessing HYML-122 in combination with cytarabine in a similar patient population.

As of the last update, results from these trials have not been publicly released. These studies will provide crucial data on the clinical safety and efficacy of **CHMFL-FLT3-122** in patients with AML.

Conclusion

CHMFL-FLT3-122 is a promising, potent, and selective FLT3 inhibitor with demonstrated preclinical efficacy in models of FLT3-ITD positive AML. Its favorable in vitro and in vivo profiles have led to its advancement into clinical trials. The ongoing clinical studies will be critical in determining its therapeutic potential for the treatment of this high-risk leukemia. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and potential application of this compound.

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